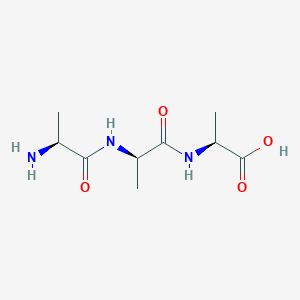

H-Ala-D-Ala-Ala-OH

Description

Overview of D-Amino Acids in Biological Systems

Amino acids, the fundamental building blocks of proteins, primarily exist in a "left-handed" or L-stereoisomer form in nature. wikipedia.org However, their mirror-image counterparts, D-amino acids ("right-handed"), are also found across various organisms where they perform critical and specialized functions. wikipedia.org While long considered anomalies, D-amino acids are now recognized as important players in biological systems. They are particularly abundant in the peptidoglycan cell walls of bacteria, where D-alanine and D-glutamate are common components that provide structural integrity and resistance to enzymatic degradation. wikipedia.orgnih.gov Beyond bacteria, D-amino acids have been identified in the venom of certain animals, in marine invertebrates, and even in mammals, where D-serine acts as a neurotransmitter in the brain. wikipedia.org The synthesis of proteins containing D-amino acids does not occur through standard ribosomal pathways; instead, they are incorporated through post-translational modifications or by specialized enzymes called nonribosomal peptide synthetases. nih.gov

Importance of D-Peptides in Nature and Research

Peptides that contain one or more D-amino acids are known as D-peptides. A key characteristic of these peptides is their remarkable resistance to proteases, the enzymes that typically break down peptides and proteins in the body. wikipedia.org This stability makes D-peptides highly valuable in research and medicine. Natural D-peptides often have potent biological activities; for example, antibiotics like gramicidin (B1672133) and tyrocidine contain D-amino acids, which help disrupt bacterial cell walls. wikipedia.org In research, the enhanced stability of D-peptides allows for the development of longer-lasting therapeutic agents. Scientists can strategically replace L-amino acids with their D-counterparts to improve the half-life and bioavailability of peptide-based drugs.

Structural Context of H-Ala-D-Ala-Ala-OH within the D-Alanine Peptide Family

This compound is a tripeptide with the sequence L-Alanine - D-Alanine - L-Alanine. Its significance is best understood in the context of the broader family of D-alanine-containing peptides, which are crucial for bacteria. The most well-studied of these is the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which forms the terminus of peptidoglycan precursors in many bacterial species. researchgate.net This D-Ala-D-Ala motif is the direct target of last-resort antibiotics like vancomycin (B549263). researchgate.net

While not a direct component of the peptidoglycan terminus, a synthetic tripeptide like this compound serves as a valuable tool in scientific research. It can be used as a specific substrate to study the activity of various bacterial enzymes, such as peptidases or transpeptidases, which are involved in the complex processes of cell wall construction, remodeling, and D-alanine recycling. nih.gov By using such precisely defined synthetic peptides, researchers can probe the mechanisms of antibiotic resistance and explore the metabolic pathways that handle D-amino acids.

Historical Context of D-Alanine Motif Discovery in Prokaryotic Biochemistry

The discovery of D-amino acids in the 1950s opened a new chapter in biochemistry. wikipedia.org Researchers soon established that D-alanine and D-glutamate were not random occurrences but integral and essential components of the bacterial cell wall. nih.gov A pivotal moment was the identification of the D-alanyl-D-alanine dipeptide at the terminus of the muramic acid-peptide precursor, a key building block of peptidoglycan. researchgate.net This discovery was profoundly important because it revealed the target of penicillin, which acts by inhibiting the transpeptidation reaction that cross-links these peptide chains, thereby losing the terminal D-alanine. researchgate.net Later, it was found that the antibiotic vancomycin functions by binding directly to this D-Ala-D-Ala terminus, physically obstructing the enzymes responsible for cell wall synthesis. researchgate.net This understanding of the D-alanine motif's central role in bacterial survival cemented its importance as a prime target for antimicrobial drug development.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5874-86-2 | glpbio.com |

| Molecular Formula | C₉H₁₇N₃O₄ | glpbio.comlookchem.com |

| Molecular Weight | 231.25 g/mol | glpbio.comalfa-chemistry.com |

| Appearance | Powder or liquid | lookchem.com |

| Purity | ≥99% | lookchem.com |

| Solubility | Soluble in DMSO | glpbio.com |

Table 2: Compound Names Mentioned in this Article

| Common Name/Abbreviation | Systematic Name |

|---|---|

| This compound | (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |

| D-Alanine | (2R)-2-aminopropanoic acid |

| L-Alanine | (2S)-2-aminopropanoic acid |

| D-Glutamate | (2R)-2-aminopentanedioic acid |

| D-Serine | (2R)-2-amino-3-hydroxypropanoic acid |

| Vancomycin | (1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]oxy]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentaazaoctacyclo[26.14.1.1³,⁶.1¹⁴,¹⁷.1³⁰,³³.0⁸,¹².0³⁴,³⁹]pentaconta-4,6,8(48),9,11,14,16,29(45),30,32,46,49-dodecaene-40-carboxylic acid |

| Penicillin | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Penicillin G as example) |

| Gramicidin | A family of antibiotic polypeptides with varying sequences of L- and D-amino acids |

| Tyrocidine | A family of cyclic decapeptides with varying sequences of L- and D-amino acids |

{"answer":"### Synthetic Methodologies and Chemical Derivatization of this compound \n\nThe synthesis of the tripeptide this compound, which contains a D-amino acid, requires specific chemical strategies to ensure the correct sequence and stereochemical integrity. Both solid-phase and solution-phase methods are employed, each with its own set of advantages and challenges, particularly concerning the incorporation of the D-alanine residue and the prevention of unwanted side reactions.\n\n### 2.1. Strategies for Tripeptide Synthesis Involving D-Amino Acids\n\nThe incorporation of D-amino acids into peptide chains is crucial for creating peptides with enhanced stability against enzymatic degradation and for mimicking natural structures. rsc.orgbeilstein-journals.org The synthesis of this compound relies on established peptide synthesis protocols that can accommodate the stereochemically distinct D-alanine.\n\n#### 2.1.1. Solid-Phase Peptide Synthesis (SPPS) Adaptations for D-Enantiomers\n\nSolid-Phase Peptide Synthesis (SPPS) is a widely used method for producing peptides, including those containing D-amino acids. wikipedia.org The process involves assembling a peptide chain sequentially while one end is attached to an insoluble resin support. wikipedia.orgbeilstein-journals.org For the synthesis of this compound, the C-terminal L-alanine is first anchored to the resin. beilstein-journals.orgvulcanchem.com The peptide chain is then elongated by the successive addition of Fmoc- or Boc-protected D-alanine and then L-alanine. vulcanchem.compacific.edu\n\nKey steps in the SPPS of this compound include:\n* Resin Activation: A suitable resin, such as Wang resin or 2-chlorotrityl chloride resin, is functionalized with the first amino acid, Fmoc-L-Ala-OH. vulcanchem.comnih.gov\n* Deprotection: The temporary N-terminal protecting group (e.g., Fmoc) is removed, typically using a base like piperidine (B6355638) in DMF, to expose the free amine for the next coupling step. pacific.edumdpi.com\n* Coupling: The next amino acid in the sequence (Fmoc-D-Ala-OH) is activated by a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and added to the resin to form a peptide bond. vulcanchem.compacific.edu\n* Iteration: The deprotection and coupling steps are repeated for the final amino acid (Fmoc-L-Ala-OH). pacific.edu\n* Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, often using a strong acid like trifluoroacetic acid (TFA). vulcanchem.commasterorganicchemistry.com\n\nMicrowave-enhanced SPPS can be employed to accelerate the synthesis. beilstein-journals.org The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (HPLC). wikipedia.org\n\n| SPPS Step | Reagents/Conditions | Purpose |\n| :--- | :--- | :--- |\n| Resin Loading | Fmoc-L-Ala-OH, DIC, DIPEA, 2-chlorotrityl chloride resin | Anchors the C-terminal amino acid to the solid support. |\n| Fmoc Deprotection | 20% Piperidine in DMF | Removes the temporary N-terminal protecting group. pacific.edumdpi.com |\n| Amino Acid Coupling | Fmoc-D-Ala-OH, Fmoc-L-Ala-OH, HBTU/HOBt or DIC/Oxyma | Forms the peptide bonds in the desired sequence. vulcanchem.compacific.edu |\n| Final Cleavage | Trifluoroacetic acid (TFA), water, and scavengers | Releases the synthesized peptide from the resin and removes permanent protecting groups. vulcanchem.commasterorganicchemistry.com |\n\n#### 2.1.2. Solution-Phase Peptide Synthesis Approaches for this compound\n\nSolution-phase peptide synthesis (LPPS) offers an alternative to SPPS and remains useful for large-scale production. wikipedia.org In this approach, the peptide is synthesized in a homogenous solution, and intermediates are isolated and purified after each step. beilstein-journals.org For this compound, this would involve the stepwise coupling of protected amino acid derivatives. For instance, a protected dipeptide (e.g., Z-D-Ala-Ala-OR) could be synthesized and then coupled with a protected L-alanine to form the tripeptide. google.com A key challenge in solution-phase synthesis is the potential for racemization, especially during fragment condensation steps. chemrxiv.org The use of coupling reagents that minimize racemization is therefore critical. mdpi.com\n\n#### 2.1.3. N-to-C Directional Synthesis Techniques for Peptide Oligomers\n\nWhile chemical peptide synthesis typically proceeds from the C-terminus to the N-terminus, N-to-C directional synthesis is the method used in natural ribosomal protein synthesis. wikipedia.orgchemrxiv.org In chemical synthesis, the N-to-C direction is generally avoided due to a high risk of epimerization. chemrxiv.org This is because the activation of a peptide acid for coupling can lead to the formation of an oxazolone (B7731731) intermediate, which can easily racemize at the C-terminal amino acid. clockss.org However, novel methods are being explored to overcome this limitation. One such approach involves the silver-promoted coupling of amino thioamides, which generates peptide imides that can be hydrolyzed to the native peptide without significant epimerization. unimelb.edu.au Another strategy uses acetylated amino acid amides as substrates, mimicking the initiation of biosynthetic peptides and allowing for N-to-C extension without the need for activating agents. rsc.org\n\n### 2.2. Protecting Group Chemistry in D-Peptide Synthesis\n\nProtecting groups are essential in peptide synthesis to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. wikipedia.orgbiosynth.com In the synthesis of this compound, which involves amino acids with non-reactive side chains, the primary focus is on the protection of the α-amino and α-carboxyl groups.\n\nThe two most common orthogonal protecting group strategies used in SPPS are the Boc/Bzl and Fmoc/tBu schemes. wikipedia.orgiris-biotech.de\n\n* Boc/Bzl Strategy: The N-terminus is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with an acid like TFA. masterorganicchemistry.com Side-chain protecting groups are typically benzyl-based (Bzl) and are removed at the end of the synthesis along with cleavage from the resin using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgmasterorganicchemistry.com\n* Fmoc/tBu Strategy: The N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed with a base, commonly piperidine. masterorganicchemistry.comiris-biotech.de Side-chain protection and the resin linkage are acid-labile, typically using tert-butyl (tBu) based groups, and are removed during the final cleavage with TFA. wikipedia.orgiris-biotech.de\n\nFor this compound, since alanine (B10760859) has a simple methyl side chain, side-chain protection is not necessary. The synthesis would primarily involve the use of Nα-Fmoc or Nα-Boc protected L- and D-alanine derivatives. vulcanchem.compeptide.com\n\n| Protecting Group | Chemical Name | Cleavage Condition | Use in this compound Synthesis |\n| :--- | :--- | :--- | :--- |\n| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) masterorganicchemistry.com | Temporary protection of the N-terminal α-amino group. iris-biotech.de |\n| Boc | tert-Butyloxycarbonyl | Acid (e.g., Trifluoroacetic Acid - TFA) masterorganicchemistry.com | Temporary protection of the N-terminal α-amino group. wikipedia.org |\n| Z (Cbz) | Benzyloxycarbonyl | Catalytic Hydrogenolysis or strong acid peptide.com | Used in solution-phase synthesis for N-terminal protection. google.com |\n\n### 2.3. Control of Diastereomeric Purity and Epimerization in Synthesis\n\nEpimerization, the change in configuration at a chiral center, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities. mdpi.comresearchgate.net These impurities have very similar physical properties to the desired peptide, making them difficult to separate. mdpi.com Controlling epimerization is crucial for obtaining the optically pure this compound.\n\nThe primary mechanism for epimerization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can lead to the loss of stereochemical integrity at the α-carbon. clockss.org Factors that influence the rate of epimerization include the type of amino acid, the coupling reagents, the base, and the temperature. mdpi.com\n\nStrategies to suppress epimerization include:\n* Use of Additives: Coupling reagents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to minimize racemization. mdpi.com\n* Careful Choice of Base: The type and amount of base used during coupling can significantly impact epimerization. Weaker bases or minimal use of base is often preferred. clockss.org\n* Low Temperatures: Performing coupling reactions at lower temperatures can help reduce the rate of epimerization. rsc.org\n* Avoiding N→C Synthesis: As previously mentioned, the standard C→N synthesis direction is preferred as it involves the coupling of Nα-protected amino acids, which are less prone to racemization than peptide acids. chemrxiv.org\n\nThe diastereomeric purity of the final this compound product is typically verified using analytical techniques such as chiral HPLC or by analyzing fragment ions using ion mobility spectrometry-mass spectrometry (IMS-MS). rsc.orgacs.org\n\n### 2.4. Design and Synthesis of Analogues and Mimetics\n\nThe synthesis of analogues and mimetics of this compound can be undertaken to explore structure-activity relationships or to enhance specific properties of the peptide. Modifications can include:\n\n* Amino Acid Substitution: Replacing one or more of the alanine residues with other natural or unnatural amino acids. For example, substituting L-alanine with another amino acid to probe binding interactions. beilstein-journals.org\n* Backbone Modification: Introducing changes to the peptide backbone, such as N-methylation or the incorporation of peptide bond mimetics, to increase proteolytic stability. beilstein-journals.org\n* Cyclization: Converting the linear peptide into a cyclic structure can impose conformational constraints, which may enhance biological activity and stability. rsc.orgnih.gov This can be achieved by forming an amide bond between the N- and C-termini or through side-chain linkages. nih.gov\n* Incorporation of Non-standard Moieties: Introducing elements like dehydroamino acids or fluorescent tags. google.comnih.gov For example, fluorescently-modified D-amino acid dipeptides have been developed as probes for bacterial cell wall synthesis. google.com\n\nThe synthesis of these analogues generally follows the principles of peptide synthesis outlined above, using appropriately modified building blocks. For instance, the synthesis of a mimetic containing a lactone isostere in place of a peptide bond would involve a combination of peptide coupling and ester formation steps. koreascience.kr\n\n| Compound Name | Abbreviation |\n| :--- | :--- |\n| this compound | - |\n| 9-fluorenylmethoxycarbonyl | Fmoc |\n| tert-butyloxycarbonyl | Boc |\n| Benzyloxycarbonyl | Z or Cbz |\n| N,N'-Diisopropylcarbodiimide | DIC |\n| 1-Hydroxybenzotriazole | HOBt |\n| Ethyl (hydroxyimino)cyanoacetate | Oxyma |\n| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | HBTU |\n| Trifluoroacetic acid | TFA |\n| N,N-Diisopropylethylamine | DIPEA |\n| Dichloromethane | DCM |\n| N,N-Dimethylformamide | DMF |"}

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-aminopropanoylamino)propanoylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912147 | |

| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-86-2, 1114-94-9 | |

| Record name | NSC334939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC97939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of H Ala D Ala Ala Oh

Design and Synthesis of Analogues and Mimetics

Phosphinate and Phosphonate (B1237965) Dipeptide Mimetics

Phosphinate and phosphonate dipeptides are crucial classes of non-hydrolyzable peptide mimetics designed to act as transition-state analogues for enzymes that process dipeptide substrates. In the context of H-Ala-D-Ala-Ala-OH, the relevant target is often D-alanine:D-alanine ligase (Ddl), an essential enzyme in bacterial peptidoglycan synthesis that catalyzes the formation of the D-Ala-D-Ala dipeptide. plos.orgcontaminantdb.ca This dipeptide is subsequently added to the UDP-MurNAc-tripeptide to form the pentapeptide precursor necessary for cell wall construction. nih.gov

Phosphorus-containing dipeptide analogues, where a phosphinate [-P(O)(OH)CH₂-] or phosphonate [-P(O)(OH)O-] group replaces the scissile peptide bond, mimic the tetrahedral transition state of the enzymatic reaction. mdpi.comresearchgate.net These mimetics have been developed as potent inhibitors of Ddl. plos.org Despite demonstrating significant potency against the isolated enzyme, their translation into effective antibacterial agents has been hampered, often due to poor transport into the bacterial cell. plos.org

The synthesis of these mimetics typically involves the addition of α-amino-H-phosphinates (or their esters) to acrylate (B77674) derivatives, a strategy known as phospha-Michael addition. mdpi.com This allows for the construction of the phosphinic dipeptide backbone. Various protecting groups, such as benzyloxycarbonyl (Cbz), t-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc), are compatible with these synthetic conditions. mdpi.com

A key example is the synthesis of a D-Alaψ[P(O)(OH)CH₂]-D-Ala inhibitor of D-Ala-D-Ala ligase. researchgate.net The general synthetic approach allows for the variation of side-chain substituents (P1 and P1' according to Schechter and Berger nomenclature) to optimize binding to the target enzyme. researchgate.net

Table 1: Examples of Phosphinate Dipeptide Mimetics and Their Properties

| Compound/Analogue | Target Enzyme | Activity/Property | Reference |

|---|---|---|---|

| Phosphinate/Phosphonate Dipeptides | D-alanine:D-alanine ligase (Ddl) | Transition-state mimetic inhibitors. | plos.org |

| D-Alaψ[P(O)(OH)CH₂]-D-Ala | D-Ala-D-Ala ligase | Potent inhibitor. | researchgate.net |

| hPheψ[P(O)(OH)CH₂]-Phe | Leucine aminopeptidase | Inhibitor. | researchgate.net |

| hPheψ[P(O)(OH)CH₂]-Tyr | Alanyl aminopeptidase | Inhibitor. | researchgate.net |

Conformationally Constrained Analogues

Restricting the conformational flexibility of peptides is a widely used strategy in drug design to enhance potency, selectivity, and metabolic stability. This is achieved by introducing cyclic structures or rigid scaffolds that lock the peptide into a bioactive conformation. For this compound, which mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, conformational constraint can improve binding to target proteins like penicillin-binding proteins (PBPs) or the enzymes involved in vancomycin (B549263) resistance. vulcanchem.com

The central D-alanine residue in the L-D-L sequence of this compound naturally induces a bent conformation, which is crucial for its interaction with bacterial transpeptidases. vulcanchem.com Synthetic strategies aim to further stabilize this or other relevant conformations. Methods for achieving conformational restriction include:

Cyclization: Creating cyclic peptides through disulfide bonds or amide linkages. While direct examples for this compound are not prominent, the principle is well-established in related fields, such as with the opioid peptide DPDPE (H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH), where cyclization dramatically increases receptor selectivity. mdpi.com

Incorporation of Rigid Scaffolds: Introducing non-peptidic building blocks that limit bond rotation. The 4-amino-2-benzazepin-3-one (Aba) scaffold has been successfully used to create constrained dipeptide moieties in opioid peptide analogues, demonstrating the utility of such structures in mimicking peptide turns. mdpi.comresearchgate.net

Pyroglutamic Acid Derivatives: Using pyroglutamic acid as a starting material to synthesize conformationally constrained analogues of amino acids like lysine, ornithine, and even an L-Ala-L-Ala dipeptide analogue. rsc.org

These approaches, while often applied to other peptide systems, provide a clear blueprint for designing conformationally constrained analogues of this compound to enhance its biological activity or to study its binding interactions with greater precision.

Fluorescently Tagged or Labeled Derivatives for Biological Probing

Fluorescently labeled derivatives of amino acids and peptides are indispensable tools for visualizing and studying dynamic biological processes in living cells. Fluorescent D-amino acids (FDAAs) and related dipeptide probes have revolutionized the study of bacterial cell wall synthesis by allowing for real-time imaging of peptidoglycan (PG) assembly. medchemexpress.comiu.edu

Since the D-Ala-D-Ala motif is a key component incorporated into PG, fluorescent analogues of D-alanine or dipeptides containing D-alanine are readily integrated into the cell wall by the native biosynthetic machinery. nih.govrsc.org This enables the specific labeling of sites of active PG synthesis.

Several types of fluorescent probes based on the D-alanine structure have been developed:

Directly Labeled FDAAs: These probes consist of a D-amino acid, such as 3-amino-D-alanine or D-lysine, conjugated to a fluorophore. iu.edu Examples include HADA (HCC-amino-D-alanine) and NADA (NBD-amino-D-alanine), which emit blue and green light, respectively. medchemexpress.comiu.edu These are synthesized by reacting a protected D-amino acid with an activated fluorophore. iu.edu

Clickable D-Alanine Derivatives: To overcome potential steric hindrance from bulky fluorophores, a two-step labeling approach is often used. rsc.org A D-alanine derivative carrying a small, bioorthogonal handle (e.g., an alkyne or azide) is first incorporated into the PG. google.com Subsequently, a fluorescent probe with a complementary reactive group is added, leading to covalent attachment via a "click" reaction. rsc.org This method provides high-resolution imaging with minimal perturbation of the biological system. rsc.org

Fluorescent Dipeptide Probes: Building on the FDAA concept, fluorescent dipeptides that mimic D-Ala-D-Ala have also been developed. These probes can be substrates for enzymes like MurF ligase, which incorporates the dipeptide into the UDP-MurNAc-tripeptide, offering another route to label the PG precursor. nih.govgoogle.com

These fluorescent tools have been instrumental in understanding the spatiotemporal dynamics of bacterial growth, cell division, and the mechanism of action of cell wall-active antibiotics. nih.govrsc.org

Table 2: Examples of Fluorescent Probes for Peptidoglycan Labeling

| Probe Name | Abbreviation | Type | Emission Wavelength (approx.) | Application | Reference |

|---|---|---|---|---|---|

| HCC-Amino-D-alanine | HADA | FDAA | 450 nm (Blue) | Probing bacterial growth and PG synthesis. | medchemexpress.comiu.edu |

| NBD-Amino-D-alanine | NADA | FDAA | 520 nm (Green) | Probing bacterial growth and PG synthesis. | iu.edu |

| Ethynyl-D-alanine | EDA | Clickable D-Ala | N/A (requires secondary labeling) | Two-step labeling of PG. | google.com |

| Azido-D-alanine | ADA | Clickable D-Ala | N/A (requires secondary labeling) | Two-step labeling of PG. | google.com |

| Fluorescent Hexapeptide | HexaFl | Fluorescent Peptide | Varies with fluorophore | Investigating PBP4-mediated cross-linking. | nih.gov |

Biological Significance and Mechanistic Roles of D Alanine Containing Peptides

Central Role in Bacterial Cell Wall Peptidoglycan Biosynthesis

The bacterial cell wall is a unique and essential structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. wikipedia.orgnih.gov A key component of this wall in almost all eubacteria is peptidoglycan, also known as murein. wikipedia.orgoup.com

Peptidoglycan is a massive polymer forming a mesh-like layer, or sacculus, around the cytoplasmic membrane. wikipedia.orgnih.gov Its fundamental structure consists of long glycan chains cross-linked by short peptides. oup.comsigmaaldrich.com The glycan backbone is composed of alternating β-(1,4) linked residues of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (NAM). wikipedia.orgoup.com Attached to each NAM residue is a short peptide stem, typically comprising three to five amino acids. wikipedia.org These peptide stems are then cross-linked to peptides on adjacent glycan strands, creating a strong, three-dimensional lattice. wikipedia.org

The peptidoglycan layer's thickness varies significantly between bacterial types, being substantially thicker in Gram-positive bacteria (20 to 80 nm) compared to Gram-negative bacteria (7 to 8 nm). wikipedia.org

The assembly of this intricate structure is a complex, multi-stage process that occurs in different cellular locations:

Cytoplasm: Synthesis of the basic building blocks, the nucleotide precursors. oup.comnumberanalytics.com

Cytoplasmic Membrane: Assembly of a lipid-linked disaccharide-peptide monomer. oup.comnumberanalytics.com

Periplasm (or cell exterior): Polymerization of the monomers into glycan chains and their subsequent cross-linking into the existing peptidoglycan mesh. nih.govoup.com

Table 1: Comparison of Peptidoglycan in Gram-Positive and Gram-Negative Bacteria

| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Peptidoglycan Layer Thickness | Thick (20-80 nm) wikipedia.org | Thin (7-8 nm) wikipedia.org |

| Percentage of Cell Wall Dry Weight | ~40-90% wikipedia.org | ~10% wikipedia.org |

| Cross-linking | Highly cross-linked, often via a peptide interbridge (e.g., pentaglycine (B1581309) in S. aureus) wikipedia.org | Less cross-linked, typically a direct bond libretexts.org |

| Associated Molecules | Teichoic and lipoteichoic acids | Outer membrane, lipoproteins (e.g., Braun's lipoprotein) oup.com |

The biosynthesis of peptidoglycan begins in the cytoplasm with the creation of a soluble precursor molecule known as UDP-MurNAc-pentapeptide, or Park's nucleotide. nih.govasm.orgoup.com This process marks the first committed step towards building the cell wall. nih.gov It starts with UDP-GlcNAc, which is converted to UDP-MurNAc by the enzymes MurA and MurB. oup.comcreative-biolabs.com

Subsequently, a five-amino-acid chain is sequentially added to the UDP-MurNAc molecule by the Mur ligases (MurC, MurD, MurE, and MurF). wikipedia.org The final and most critical step in the formation of this peptide chain is the addition of a pre-formed D-alanyl-D-alanine dipeptide. researchgate.netsigmaaldrich.comoup.com This results in a pentapeptide stem that, in its nascent form, most commonly has the sequence L-alanine-γ-D-glutamic acid-X-D-alanine-D-alanine, where 'X' is a diamino acid like L-lysine or meso-diaminopimelic acid (m-DAP). oup.com The terminal D-Ala-D-Ala motif is a key structural feature, essential for the subsequent cross-linking reactions that give the cell wall its strength. researchgate.netnih.govmedchemexpress.com

Once the UDP-MurNAc-pentapeptide precursor is synthesized, it is anchored to the cytoplasmic membrane. This is achieved by the enzyme MraY, which transfers the phospho-MurNAc-pentapeptide portion to a lipid carrier, undecaprenyl phosphate (B84403), forming Lipid I. wikipedia.orgnih.gov Next, the enzyme MurG adds a GlcNAc moiety to create the complete disaccharide-pentapeptide monomer, known as Lipid II. wikipedia.orgnih.gov

Lipid II is then transported across the cytoplasmic membrane to the periplasmic space by a flippase. nih.gov Here, two critical polymerization reactions occur, catalyzed by enzymes known as penicillin-binding proteins (PBPs): oup.com

Transglycosylation: Glycosyltransferase enzymes polymerize the Lipid II monomers by forming β-(1,4)-glycosidic bonds, creating long glycan chains. numberanalytics.comlibretexts.orgacs.org

Transpeptidation: DD-transpeptidase enzymes catalyze the cross-linking of these glycan chains. libretexts.orgwikipedia.org This reaction involves the terminal D-Ala-D-Ala motif of a peptide stem on one chain (the donor) and the amino group of the diamino acid on an adjacent chain (the acceptor). oup.comacs.org The transpeptidase cleaves the peptide bond between the two D-alanine residues of the donor strand, releasing the terminal D-alanine. researchgate.netnih.govoup.com A new peptide bond is then formed between the penultimate D-alanine and the acceptor peptide, creating the cross-link that provides the peptidoglycan with its rigid, mesh-like structure. wikipedia.orgacs.org

Enzymatic Substrates and Products in Peptidoglycan Metabolism

The synthesis and incorporation of the D-Ala-D-Ala dipeptide are mediated by a specific set of enzymes that are essential for bacterial survival.

The catalytic mechanism of Ddl is complex and proceeds through the formation of an acylphosphate intermediate. nih.govnih.gov The enzyme's activity is also subject to regulation. For instance, studies have shown that the activity of Ddl from some bacterial species is enhanced by the presence of monovalent cations, particularly potassium (K+), which appears to decrease the substrate concentration required for optimal activity and increase the catalytic rate. nih.gov

The Ddl enzyme operates through an ordered mechanism involving three substrates and producing three products (ordered ter-ter mechanism). nih.gov The enzyme possesses distinct binding sites for its substrates: nih.govasm.org

Two D-alanine binding sites: One site (d-Ala₁) binds the first D-alanine molecule with high affinity, while the second site (d-Ala₂) binds the subsequent D-alanine with lower affinity. nih.govasm.org

An ATP binding site: This site is part of a characteristic structure known as the ATP-grasp fold. mdpi.comnih.gov

The proposed catalytic cycle proceeds as follows:

ATP binds to the enzyme. nih.gov

The first D-alanine molecule binds to the high-affinity d-Ala₁ site. nih.gov

The carboxylate group of the first D-alanine attacks the terminal (gamma) phosphate of ATP, forming a D-alanyl-phosphate intermediate and releasing ADP. nih.govnih.gov

The second D-alanine molecule binds to the low-affinity d-Ala₂ site. nih.gov

The amino group of the second D-alanine attacks the acylphosphate intermediate, leading to the formation of a tetrahedral intermediate. nih.gov

This intermediate collapses, releasing the final product, the dipeptide D-alanyl-D-alanine, along with inorganic phosphate (Pi). nih.gov

Substrate binding induces significant conformational changes in the enzyme, particularly in flexible loop regions like the Ω-loop, which closes over the active site to facilitate catalysis. nih.govnih.govpnas.org

Table 2: Key Enzymes in D-Ala-D-Ala Metabolism and Peptidoglycan Assembly

| Enzyme | Function | Location | Substrates | Products |

| D-alanine:D-alanine Ligase (Ddl) | Synthesizes the D-Ala-D-Ala dipeptide. sigmaaldrich.comnih.gov | Cytoplasm | 2x D-alanine, ATP nih.gov | D-alanyl-D-alanine, ADP, Pi nih.gov |

| MurF Ligase | Adds the D-Ala-D-Ala dipeptide to UDP-MurNAc-tripeptide. wikipedia.orgoup.com | Cytoplasm | UDP-MurNAc-tripeptide, D-Ala-D-Ala, ATP | UDP-MurNAc-pentapeptide, ADP, Pi |

| MraY | Transfers phospho-MurNAc-pentapeptide to the lipid carrier. nih.gov | Cytoplasmic Membrane | UDP-MurNAc-pentapeptide, Undecaprenyl phosphate | Lipid I, UMP sigmaaldrich.com |

| MurG | Adds GlcNAc to Lipid I. nih.govuniprot.org | Cytoplasmic Membrane | Lipid I, UDP-GlcNAc | Lipid II, UDP wikipedia.org |

| DD-Transpeptidase (PBP) | Forms peptide cross-links between glycan strands. libretexts.orgwikipedia.org | Periplasm / Exterior | 2x Peptidoglycan strands (donor and acceptor) | Cross-linked peptidoglycan, D-alanine oup.com |

D-Alanine:D-Alanine Ligase (Ddl) Catalysis and Regulation

Allosteric Regulation and Feedback Inhibition of Ddl

D-alanine-D-alanine ligase (Ddl) is a critical enzyme responsible for catalyzing the formation of the D-Ala-D-Ala dipeptide, an essential precursor for peptidoglycan biosynthesis. chemsrc.comnih.gov The regulation of Ddl activity is paramount for maintaining cellular homeostasis. nih.gov This regulation often occurs through allosteric mechanisms and feedback inhibition. nih.govlibretexts.org Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, which in turn alters the enzyme's catalytic activity. nih.govlibretexts.orgmgcub.ac.in

In the context of Ddl, the end product of the pathway, the D-Ala-D-Ala dipeptide, can act as a feedback inhibitor. When the concentration of the dipeptide is sufficient, it can bind to an allosteric site on Ddl, causing a conformational change that reduces the enzyme's affinity for its substrates (D-alanine and ATP), thus slowing down or halting its own synthesis. libretexts.orgyoutube.com This prevents the wasteful accumulation of the dipeptide. youtube.com

Kinetic studies on D-alanine:D-alanine ligase from Staphylococcus aureus (StaDDl) have revealed a noncompetitive mode of inhibition by certain small molecules. nih.govpnas.org These inhibitors bind to a hydrophobic pocket at the interface of two domains of the enzyme, adjacent to the first D-alanine substrate site but not overlapping with it. nih.gov This binding locally disturbs the formation of a productive active site, preventing the proper orientation of the first D-alanine substrate and thereby inhibiting the reaction. nih.govpnas.org

Role in Transpeptidation Reactions by Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are a group of enzymes that catalyze the final steps of peptidoglycan synthesis, namely the transpeptidation reaction that cross-links adjacent peptide side chains. nih.govoup.commicrobialcell.com This cross-linking process is what gives the bacterial cell wall its strength and integrity. nih.gov The D-Ala-D-Ala terminus of the peptidoglycan precursor serves as the donor substrate for this reaction. oup.commicrobialcell.com

The transpeptidation reaction proceeds through a two-step mechanism. mdpi.com First, a serine residue in the active site of the PBP attacks the peptide bond between the two D-alanine residues of the donor strand. oup.commdpi.com This results in the formation of a covalent acyl-enzyme intermediate and the release of the terminal D-alanine. nih.govoup.com In the second step, the amino group of a peptide from a neighboring glycan chain attacks this acyl-enzyme complex, leading to the formation of a new peptide bond (the cross-link) and the regeneration of the free enzyme. mdpi.com

The specificity of PBPs for the D-Ala-D-Ala moiety is a critical aspect of their function and a key vulnerability that is exploited by certain classes of antibiotics. oup.commdpi.com

Involvement of L,D-Transpeptidases in Peptidoglycan Modification

In addition to the classical D,D-transpeptidation pathway mediated by PBPs, some bacteria possess an alternative cross-linking mechanism involving L,D-transpeptidases. asm.orgelifesciences.org These enzymes catalyze the formation of 3-3 cross-links between two meso-diaminopimelic acid (mDAP) residues, in contrast to the 4-3 cross-links formed by PBPs. asm.orgasm.org

L,D-transpeptidases utilize a tetrapeptide stem (lacking the terminal D-Ala) as the donor substrate and have a catalytic cysteine residue instead of the serine found in PBPs. asm.orgoup.comdiva-portal.org The L,D-transpeptidase cleaves the peptide bond between mDAP³ and D-Ala⁴ of a donor stem and links the carbonyl group of mDAP³ to the side chain amine of an mDAP³ residue in an acceptor stem. asm.org

Mechanisms of Antimicrobial Action Targeting D-Ala-D-Ala Pathways

The essentiality of the D-Ala-D-Ala pathway in bacterial cell wall synthesis makes it an attractive target for antimicrobial agents. Several classes of antibiotics have been developed to specifically interfere with different stages of this pathway.

Molecular Mimicry of D-Ala-D-Ala by Inhibitors

A prominent strategy employed by many antibiotics is molecular mimicry, where the drug's structure resembles that of the natural D-Ala-D-Ala dipeptide. biologyease.commicrobialcell.com This structural similarity allows the antibiotic to bind to the active site of enzymes involved in peptidoglycan synthesis, thereby inhibiting their function. biomolther.org

β-lactam antibiotics, such as penicillins and cephalosporins, are classic examples of this principle. mdpi.combiomolther.org Their four-membered β-lactam ring is structurally analogous to the D-Ala-D-Ala terminus. mdpi.commdpi.com This allows them to act as suicide substrates for PBPs; they acylate the active site serine residue, forming a stable, inactive complex and preventing the transpeptidation reaction. nih.govmdpi.commdpi.com

Another example is the antibiotic D-cycloserine, a structural analog of D-alanine itself. sigmaaldrich.combenchchem.com It competitively inhibits two crucial enzymes in the early stages of peptidoglycan synthesis: alanine (B10760859) racemase (Alr), which converts L-alanine to D-alanine, and D-alanine-D-alanine ligase (Ddl). sigmaaldrich.comnih.govnih.gov By mimicking D-alanine, D-cycloserine effectively blocks the production of the essential D-Ala-D-Ala dipeptide. benchchem.comnih.gov

Interference with Bacterial Cell Wall Assembly

By targeting the D-Ala-D-Ala pathway, antibiotics effectively disrupt the assembly of the bacterial cell wall, leading to a weakened structure that can no longer withstand the internal osmotic pressure. sigmaaldrich.comsigmaaldrich.com This ultimately results in cell lysis and bacterial death.

Glycopeptide antibiotics, such as vancomycin (B549263), interfere with cell wall assembly through a different mechanism than β-lactams. biologyease.comsci-hub.se Instead of binding to the enzyme, vancomycin binds directly to the D-Ala-D-Ala terminus of the peptidoglycan precursors. pnas.orgmdpi.comacs.org This binding sterically hinders the access of transglycosylases and transpeptidases (PBPs) to their substrates, effectively preventing both the elongation of the glycan chains and the cross-linking of the peptide side chains. biologyease.comsigmaaldrich.com The large size of glycopeptides generally limits their effectiveness to Gram-positive bacteria, as they cannot penetrate the outer membrane of Gram-negative organisms. biologyease.comsigmaaldrich.com

Mechanisms of Inhibition of Ddl and Transpeptidases

The inhibition of D-alanine-D-alanine ligase (Ddl) and transpeptidases (PBPs) is a cornerstone of the action of many antibiotics.

Ddl Inhibition: D-cycloserine inhibits Ddl competitively and reversibly by binding to the D-alanine binding sites. pnas.orgnih.gov Structural and mechanistic studies have revealed that D-cycloserine can be phosphorylated within the active site of Ddl, forming a stable adduct that mimics the reaction intermediate, D-alanyl phosphate, and effectively inactivates the enzyme. nih.gov Phosphinate and phosphonate (B1237965) dipeptide analogs have also been designed to mimic the tetrahedral transition state of the Ddl-catalyzed reaction, acting as potent inhibitors. nih.govpnas.orgpnas.org

Transpeptidase (PBP) Inhibition: β-lactam antibiotics are mechanism-based inhibitors of PBPs. nih.gov Their structural similarity to the D-Ala-D-Ala dipeptide allows them to bind to the active site of PBPs. biomolther.org The strained β-lactam ring is then attacked by the active site serine residue, leading to the formation of a stable, covalent penicilloyl-enzyme intermediate. mdpi.comnih.gov This acylation inactivates the enzyme, preventing it from carrying out the transpeptidation reaction necessary for cell wall cross-linking. mdpi.comnih.gov

Bacterial Resistance Mechanisms Associated with D-Ala-D-Ala Modifications

The terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide of the peptidoglycan (PG) precursor is the specific target for glycopeptide antibiotics like vancomycin. asm.orgasm.org Vancomycin binds to this moiety, creating a steric hindrance that blocks the transglycosylation and transpeptidation steps essential for cell wall polymerization, ultimately leading to cell lysis. asm.orgpnas.org A primary mechanism of resistance in bacteria, particularly in enterococci, involves the sophisticated alteration of this target site. pnas.orgnih.gov

Replacement of D-Ala-D-Ala with D-Ala-D-Lactate or D-Ala-D-Serine

The most clinically significant form of acquired resistance to glycopeptide antibiotics is the replacement of the C-terminal D-Alanine of the peptidoglycan precursor with either D-Lactate (D-Lac) or D-Serine (D-Ser). researchgate.netpnas.org This structural modification dramatically reduces the binding affinity of vancomycin for its target. researchgate.net

The substitution of D-Ala with D-Lac creates a terminal D-Ala-D-Lac depsipeptide instead of the typical D-Ala-D-Ala dipeptide. pnas.org This change is profound because it replaces a key amide bond with an ester bond. The consequence is the loss of a critical hydrogen bond between the antibiotic and the precursor, and the introduction of electrostatic repulsion from the lone-pair electrons of the ester oxygen. pnas.orgmdpi.com This single atomic substitution results in a drastic, approximately 1,000-fold reduction in vancomycin's binding affinity, rendering the antibiotic ineffective. asm.orgmdpi.comasm.org

A second, less common modification involves the substitution of the terminal D-Ala with D-Ser, forming a D-Ala-D-Ser dipeptide. asm.org While this alteration also impairs vancomycin binding, the effect is less severe than the D-Lac substitution. The replacement of the terminal D-alanine's methyl group with serine's hydroxymethyl group leads to a more modest 6- to 7-fold decrease in binding affinity, which confers a lower level of resistance. researchgate.netiucr.org

Table 1: Comparison of Peptidoglycan Termini Modifications and Vancomycin Affinity

| Original Terminus | Modified Terminus | Key Molecular Change | Resulting Reduction in Vancomycin Affinity | Associated Resistance Types |

|---|---|---|---|---|

| D-Ala-D-Ala | D-Ala-D-Lactate | Replacement of an amide bond with an ester bond. | ~1000-fold asm.orgasm.org | High-level (VanA, VanB, VanD, VanM) pnas.orgfrontiersin.org |

Enzymatic Basis of Resistance Development

The development of resistance through the modification of peptidoglycan precursors is not a simple substitution but a highly regulated and complex enzymatic process, encoded by gene clusters, most notably the van operons. spandidos-publications.compnas.org The VanA-type resistance, which confers high-level resistance to vancomycin, is the best-characterized system and relies on the coordinated action of several enzymes. spandidos-publications.compnas.org

The process is typically controlled by a two-component regulatory system, VanS and VanR. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin, and in response, phosphorylates VanR. pnas.org VanR is a response regulator that, once phosphorylated, activates the transcription of the resistance genes, including the vanHAX operon. pnas.orgpnas.org

The core enzymatic machinery for producing D-Ala-D-Lac precursors includes:

VanH: A D-lactate dehydrogenase that reduces pyruvate (B1213749) to D-lactate, providing the substrate for the new terminus. pnas.org

VanA: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide. This enzyme is a pivotal component of the resistance mechanism. pnas.orgpnas.org

VanX: A zinc-dependent D,D-dipeptidase that specifically hydrolyzes the normal D-Ala-D-Ala dipeptide produced by the host cell's own Ddl ligase. pnas.orgpnas.org This "editing" function is crucial as it eliminates the high-affinity target for vancomycin, ensuring that only the modified D-Ala-D-Lac precursors are incorporated into the growing cell wall. pnas.orgpnas.org

In resistance mechanisms involving D-Ala-D-Ser, related but distinct enzymes perform similar functions, such as the VanC or VanE ligases. asm.orgacs.org In some of these systems, a single bifunctional enzyme, VanXY, can exhibit both the D,D-carboxypeptidase and D,D-dipeptidase activities needed to remove the susceptible D-Ala-containing precursors. pnas.orgpnas.org

Table 2: Key Enzymes in VanA-Type Vancomycin Resistance

| Enzyme | Gene | Function |

|---|---|---|

| Sensor Kinase | vanS | Detects vancomycin and phosphorylates VanR. pnas.org |

| Response Regulator | vanR | Activates transcription of resistance genes upon phosphorylation. pnas.org |

| D-Lactate Dehydrogenase | vanH | Reduces pyruvate to D-Lactate. pnas.org |

| Depsipeptide Ligase | vanA | Joins D-Alanine and D-Lactate to form D-Ala-D-Lac. pnas.org |

Broader Biological Roles of D-Amino Acids in Microbial Physiology

Beyond their role in antibiotic resistance, D-amino acids are fundamental components of bacterial physiology, acting as key modulators of cell wall structure and as signaling molecules within microbial communities. frontiersin.orgnih.gov Bacteria produce and release a variety of D-amino acids, particularly during stationary phase, including not only D-Ala and D-Glu but also non-canonical D-amino acids (NCDAAs) like D-Methionine, D-Leucine, D-Tyrosine, and D-Phenylalanine. researchgate.netjst.go.jp

Modulation of Cell Wall Remodeling and Biofilm Formation

D-amino acids play a crucial role in the dynamic process of cell wall remodeling, which is essential for bacterial growth, division, and adaptation to stress. nih.gov These molecules can be incorporated into the peptidoglycan polymer, either through synthesis in the cytoplasm or by editing of the mature cell wall in the periplasm. embopress.org This incorporation influences the composition, amount, and strength of the peptidoglycan. researchgate.net By altering the degree of cross-linking and the structure of the peptide side chains, D-amino acids help bacteria to precisely regulate the physical properties of their cell wall in response to environmental cues. nih.govresearchgate.net

D-amino acids are also significant regulators of biofilm formation, the process by which bacteria attach to surfaces and to each other, forming multicellular communities encased in a self-produced matrix. nih.gov In several bacterial species, including Bacillus subtilis and Staphylococcus aureus, the release of specific D-amino acids can prevent biofilm formation and even trigger the disassembly of mature biofilms. frontiersin.orgnih.gov The mechanism involves the incorporation of these D-amino acids into the cell wall peptidoglycan, which in turn interferes with the ability of key protein components of the biofilm matrix to remain anchored to the cell surface, leading to their release and the dispersal of the biofilm. nih.govmdpi.com For instance, in S. aureus, D-amino acids inhibit the accumulation of the proteinaceous component of the matrix, blocking the aggregation of cells into mature biofilms. nih.gov However, the effectiveness of D-amino acids on biofilms can be species-specific and dependent on environmental conditions. mdpi.commicrobiologyresearch.org

Table 3: Examples of D-Amino Acids Affecting Biofilm Formation

| D-Amino Acid(s) | Bacterial Species | Observed Effect |

|---|---|---|

| D-Leucine, D-Methionine, D-Tyrosine, D-Tryptophan | Bacillus subtilis | Inhibit biofilm formation and trigger disassembly of existing biofilms. frontiersin.orgmdpi.com |

| D-Phenylalanine, D-Proline, D-Tyrosine | Staphylococcus aureus | Prevent biofilm development by blocking the growth of cell aggregates. nih.gov |

Analytical and Structural Elucidation Approaches for H Ala D Ala Ala Oh

Advanced Chromatographic Techniques for Peptide Analysis

Chromatographic methods are fundamental in peptide analysis, providing the means to separate the target peptide from impurities and to resolve stereoisomers, a critical aspect for peptides containing both L- and D-amino acids.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and indispensable tool for the analysis of H-Ala-D-Ala-Ala-OH. This method provides robust confirmation of the peptide's identity and a quantitative measure of its purity. medchemexpress.com

The HPLC component separates the tripeptide from any residual starting materials, byproducts from the synthesis, or degradation products. Typically, reversed-phase HPLC is used, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. rsc.orgnih.gov The purity of the peptide is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. Purity levels exceeding 98% are commonly reported for synthetic peptides. medchemexpress.com

Following separation by HPLC, the eluent is directed into the mass spectrometer. The initial mass spectrometry (MS) scan determines the mass-to-charge ratio (m/z) of the intact peptide, which must correspond to the calculated molecular weight of this compound. For this compound (C9H17N3O4, Molar Mass: 231.25 g/mol ), the expected ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 232.26.

To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is performed. The parent ion (m/z 232.26) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). This process breaks the peptide bonds at predictable locations, generating a series of b- and y-ions. The resulting fragmentation pattern serves as a fingerprint, confirming the sequence of amino acids. For instance, the fragmentation of this compound would yield specific ions corresponding to the loss of successive alanine (B10760859) residues.

Table 1: Predicted MS/MS Fragmentation Pattern for this compound

| Ion Type | Sequence Fragment | Predicted m/z |

|---|---|---|

| b₁ | Ala | 72.04 |

| b₂ | Ala-D-Ala | 143.08 |

| y₁ | Ala | 90.05 |

| y₂ | D-Ala-Ala | 161.09 |

This table illustrates the primary b- and y-ions expected from the MS/MS fragmentation of the [M+H]⁺ parent ion of this compound, confirming its sequence.

Determining the enantiomeric purity is crucial for this compound, as it contains both L- and D-chiral centers. It is necessary to confirm that the L-alanine and D-alanine residues have not undergone racemization during synthesis and to quantify the specific stereoisomeric composition. Diastereomeric peptides, which differ in the configuration of one or more chiral centers, possess distinct physicochemical properties and can be separated by standard reversed-phase LC. nih.gov However, separating enantiomers requires specialized chiral discrimination techniques.

Two primary HPLC-based strategies are employed for this purpose:

Direct Method (Chiral Stationary Phases): This approach utilizes a column with a chiral stationary phase (CSP). chiraltech.comsigmaaldrich.com These phases contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) are effective for separating underivatized amino acids and small peptides. sigmaaldrich.com

Indirect Method (Chiral Derivatization): This widely used method involves reacting the peptide with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.comthieme-connect.de These diastereomers can then be separated on a standard achiral HPLC column. A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its variants, which react with the free N-terminal amine of the peptide. nih.govchromatographyonline.com The resulting diastereomeric derivatives exhibit different retention times, allowing for their quantification. This method is highly sensitive and can detect trace amounts of the undesired enantiomer. researchgate.net

Table 2: Common Chiral Derivatizing Agents for Amino Acid and Peptide Analysis

| Derivatizing Agent | Abbreviation | Reactive Group |

|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary/Secondary Amines |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary/Secondary Amines |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide | FDVA | Primary/Secondary Amines |

This table lists selected reagents used to create diastereomers for the determination of enantiomeric purity by HPLC.

Spectroscopic Methods for Conformational and Structural Characterization

While chromatography confirms the primary structure and purity, spectroscopic methods provide insight into the peptide's three-dimensional structure in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. uzh.ch For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent (e.g., D₂O or DMSO-d₆) can provide detailed structural information.

1D ¹H NMR spectra confirm the presence of all expected protons and their chemical environments. biorxiv.org The integration of the signals corresponds to the number of protons, while the chemical shifts are characteristic of the amino acid residues. hmdb.cahmdb.ca For example, distinct signals will be present for the α-protons, β-methyl protons, and amide protons of the three alanine residues.

2D NMR experiments are essential for assigning the resonances and determining the peptide's conformation. researchgate.netnih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled through chemical bonds, helping to assign protons within each amino acid residue.

TOCSY (Total Correlation Spectroscopy) reveals all protons within a given spin system, definitively grouping all signals belonging to a single amino acid.

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for conformational analysis. It detects protons that are close in space (< 5 Å), even if they are far apart in the sequence. acs.org The presence and intensity of NOE cross-peaks provide distance constraints that are used to calculate a family of 3D structures consistent with the experimental data. For a short peptide like this compound, NOESY can reveal preferences for specific backbone torsion angles or the presence of turn-like structures.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Residue | Predicted Chemical Shift (ppm) |

|---|---|---|

| α-H | Ala-1 | ~3.9 - 4.1 |

| β-CH₃ | Ala-1 | ~1.4 - 1.5 |

| α-H | D-Ala-2 | ~4.2 - 4.4 |

| β-CH₃ | D-Ala-2 | ~1.3 - 1.4 |

| α-H | Ala-3 | ~4.1 - 4.3 |

| β-CH₃ | Ala-3 | ~1.3 - 1.4 |

Note: These are approximate values based on typical shifts for alanine residues in peptides. Actual values may vary depending on solvent, pH, and conformation.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides in solution. americanpeptidesociety.orgcreative-proteomics.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides. The peptide backbone, when arranged in ordered secondary structures like α-helices or β-sheets, produces characteristic CD signals in the far-UV region (190-250 nm). americanpeptidesociety.org

For a short, linear, and flexible peptide such as this compound, the CD spectrum in an aqueous solution is likely to be dominated by a signal characteristic of a random coil, indicating a lack of a stable, ordered structure. nih.gov However, the conformation can be highly dependent on the environment. nih.gov By changing solvent conditions (e.g., adding trifluoroethanol, a helix-inducing solvent) or upon binding to a biological target, the peptide may adopt a more defined conformation, such as a β-turn, which would be detectable as a significant change in the CD spectrum. subr.edu The presence of the D-amino acid can influence the types of turns the peptide is able to form.

Table 4: Characteristic Far-UV CD Spectra for Peptide Secondary Structures

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~195 |

| β-Turn | Variable, often with a weak negative band ~220-230 nm and a strong band near 200 nm |

This table summarizes the typical CD spectral features that allow for the identification of different secondary structural elements in peptides. americanpeptidesociety.org

Crystallographic Analysis of Peptide-Enzyme Complexes

X-ray crystallography provides the most definitive, high-resolution three-dimensional structural information, but requires the molecule to form a well-ordered crystal. While crystallizing a small, flexible peptide like this compound alone can be challenging, co-crystallizing it with a target enzyme offers a powerful method to understand its biologically relevant conformation and binding interactions.

A primary biological target relevant to this peptide is D-alanine-D-alanine ligase (Ddl). This bacterial enzyme is essential for peptidoglycan biosynthesis, catalyzing the ATP-dependent ligation of two D-alanine molecules to form the dipeptide D-Ala-D-Ala. nih.govebi.ac.uk this compound acts as an analogue of the natural substrate and product. The crystal structures of Ddl from various bacterial species have been solved in complex with substrates (D-Ala) and products (D-Ala-D-Ala). nih.govacs.org

These structures reveal a highly specific active site where the D-alanine molecules bind. nih.govucl.ac.be The terminal carboxylate and amino groups of the D-alanine substrates form a network of hydrogen bonds with conserved residues and magnesium ions within the enzyme's active site. The binding of substrates induces a conformational change in the enzyme, involving the closure of flexible loops over the active site to create a catalytically competent environment. nih.gov

By studying the crystal structure of Ddl complexed with D-Ala-D-Ala, one can infer how this compound would bind. The C-terminal D-Ala-Ala portion of the tripeptide would be expected to occupy the same binding pocket as the natural D-Ala-D-Ala product, mimicking its interactions with key active site residues. This structural information is invaluable for understanding the molecular basis of substrate recognition and for the design of enzyme inhibitors.

Table 5: Key Interacting Residues in the E. coli D-Ala-D-Ala Ligase (DdlB) Active Site

| Ligand Moiety | Interacting DdlB Residue(s) | Type of Interaction |

|---|---|---|

| N-terminal D-Ala (donor) | Glu15, Ser150 | Hydrogen Bonding |

| C-terminal D-Ala (acceptor) | Tyr216, Arg255 | Hydrogen Bonding |

| Carboxylate Groups | Lys14, Ser150, Mg²⁺ ions | Electrostatic/Coordination |

This table is based on interactions observed in crystal structures of D-Ala-D-Ala ligase with its substrates/analogs and illustrates the specific contacts that define the binding pocket. acs.org

X-ray Diffraction for Active Site Interactions

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of molecules at atomic resolution. In the context of this compound, this method is invaluable for visualizing how the peptide docks into the active site of its target enzymes, such as D-alanyl-D-alanine carboxypeptidases (DD-CPases) or L,D-transpeptidases. nih.govpdbj.orgebi.ac.uk These enzymes are crucial for the final steps of peptidoglycan synthesis in bacteria, making them important targets for antibiotics.

The process involves crystallizing the target enzyme in a complex with the tripeptide or a suitable analog. The resulting crystal is then exposed to a focused X-ray beam, and the diffraction pattern produced is used to calculate the electron density map, from which the atomic coordinates of the complex can be determined. researchgate.net

Detailed analysis of the crystal structure reveals the specific molecular interactions that stabilize the peptide in the active site. These interactions typically include a network of hydrogen bonds, electrostatic interactions, and van der Waals forces. For example, studies on enzymes binding the related D-Ala-D-Ala motif, a key recognition element for antibiotics like vancomycin (B549263), show that the terminal carboxylate of the peptide forms critical hydrogen bonds with backbone amide groups and specific side chains within the enzyme's binding pocket. acs.orgrsc.org X-ray structures of D-amino acid oxidase with D-alanine have also provided detailed views of substrate interactions at the active site. pnas.orgresearchgate.net The binding of the peptide can induce conformational changes in the enzyme, which are also clearly visualized. nih.gov

The table below summarizes representative structural data for enzymes that interact with D-Ala-containing peptides, highlighting the level of detail achievable with X-ray diffraction.

| PDB ID | Enzyme/Protein | Ligand | Resolution (Å) | Key Findings |

| 4RYE | D-alanyl-D-alanine carboxypeptidase from Mycobacterium tuberculosis | - | 1.80 | Provides the structure of the apo-enzyme, revealing the active site architecture ready to bind substrates. nih.gov |

| 3TUR | L,D-transpeptidase LdtMt2 from Mycobacterium tuberculosis | Peptidoglycan fragment | 1.72 | Reveals the binding mode of a peptidoglycan fragment, showing how the enzyme recognizes its substrate for cross-linking. rcsb.org |

| 4C5B | D-alanyl-D-alanine ligase | ATP and D-Ala-D-Ala | 1.50 | Shows the enzyme in complex with its product, D-Ala-D-Ala, and ATP, illustrating the catalytic mechanism. rcsb.org |

| 1L6G | Alanine Racemase from Bacillus stearothermophilus | PLP-D-Ala adduct | 1.90 | Details the interactions within the active site that are responsible for the racemization of alanine. plos.org |

This table is illustrative and provides examples of related structures to infer the type of data obtained for this compound interactions.

Cryo-Electron Microscopy for Larger Complexes

While X-ray crystallography is powerful for single enzymes or small complexes, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large, dynamic, or heterogeneous macromolecular assemblies that are difficult to crystallize. helsinki.firesearchgate.net This is particularly relevant for understanding the interaction of this compound in the context of larger cellular machinery, such as the entire peptidoglycan synthesis apparatus or ribosomal complexes. acs.orgelifesciences.org

In cryo-EM, a solution containing the biological sample is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. nih.gov This process preserves the native structure of the complexes. A transmission electron microscope then images hundreds of thousands of individual, randomly oriented particles. Computational algorithms are used to classify these 2D images and reconstruct a 3D density map of the complex. osti.gov

For a substrate like this compound, cryo-EM could be used to visualize a transpeptidase or carboxypeptidase in complex with other proteins of the cell wall synthesis machinery, known as the "buildosome." asm.org Such a structure would provide unprecedented insight into how substrate binding and processing are coordinated within a larger biological context. Although achieving atomic resolution for a small peptide ligand within a very large complex can be challenging, advances in cryo-EM technology are continually pushing the boundaries of resolution, making it possible to visualize detailed interactions in systems previously intractable by other means. helsinki.fiosti.gov Cryo-EM is particularly advantageous for complexes that are unstable or conformationally flexible, which is often the case for multi-enzyme systems. helsinki.fi

Biophysical Techniques for Interaction Studies

Beyond static structural snapshots, it is crucial to quantify the energetics and kinetics of the binding interaction between this compound and its target enzymes. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are central to obtaining this information.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. nih.govwashington.edu It allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. bio-rad.com

In a typical SPR experiment to study the interaction of this compound, the target enzyme (the ligand) is immobilized on the surface of a sensor chip. A solution containing the tripeptide (the analyte) is then flowed over the surface. nih.gov Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and recorded in a sensorgram. bio-rad.com

The association phase of the sensorgram shows the binding of the tripeptide as its solution flows over the surface. Subsequently, a buffer without the analyte is flowed over the chip, and the dissociation of the peptide-enzyme complex is monitored. By fitting these kinetic curves at various analyte concentrations to appropriate binding models (e.g., a simple 1:1 Langmuir model), the rate constants can be accurately determined. bio-rad.comemory.edu

The kinetic data obtained from SPR are critical for understanding the mechanism of interaction. For example, a fast association rate suggests that the initial binding is rapid, while a slow dissociation rate indicates a very stable complex.

| Kinetic Parameter | Symbol | Typical Value Range | Description |

| Association Rate Constant | kₐ | 10³ - 10⁷ M⁻¹s⁻¹ | The rate at which the peptide-enzyme complex is formed. |

| Dissociation Rate Constant | kₑ | 10⁻¹ - 10⁻⁵ s⁻¹ | The rate at which the peptide-enzyme complex breaks apart. |

| Equilibrium Dissociation Constant | Kₑ | nM - mM | The ratio of kₑ/kₐ, indicating the affinity of the interaction (lower Kₑ means higher affinity). |

This table presents a hypothetical data set to illustrate the parameters obtained from an SPR experiment.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. wikipedia.org This allows for the determination of the complete thermodynamic profile of an interaction in a single experiment, including the binding affinity (Kₐ), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). researchgate.netharvard.eduupm.es

In an ITC experiment, a solution of the this compound peptide is titrated in small aliquots into a sample cell containing the target enzyme, all while maintaining a constant temperature. wikipedia.org Each injection of the peptide results in a small heat pulse, which is measured by the calorimeter. As the enzyme becomes saturated with the peptide, the magnitude of these heat pulses decreases until only the heat of dilution is observed. upm.es

The resulting data are plotted as heat per injection versus the molar ratio of peptide to enzyme. Fitting this binding isotherm yields the thermodynamic parameters. utwente.nl

Enthalpy (ΔH): Directly measured from the total heat change. A negative ΔH indicates an exothermic reaction driven by favorable bond formation (e.g., hydrogen bonds, van der Waals interactions).

Entropy (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS). A positive ΔS indicates an entropically driven interaction, often associated with the release of ordered water molecules from the binding interface (the hydrophobic effect). harvard.edu

Binding Affinity (Kₐ): Determined from the midpoint of the binding curve.

Stoichiometry (n): Represents the number of peptide molecules bound per enzyme molecule.

This detailed thermodynamic characterization provides deep insights into the molecular forces driving the binding of this compound to its target. rsc.org

| Thermodynamic Parameter | Symbol | Illustrative Value | Description |

| Stoichiometry | n | 1.05 | Number of peptide molecules binding to one enzyme molecule. |

| Binding Affinity | Kₐ | 2.5 x 10⁵ M⁻¹ | Strength of the binding interaction. |

| Enthalpy Change | ΔH | -8.5 kcal/mol | Heat released upon binding, indicating favorable enthalpic contributions. |

| Entropy Change | ΔS | +4.0 cal/mol·K | Change in the system's disorder, indicating a small favorable entropic contribution. |

This table provides illustrative thermodynamic data for a hypothetical binding interaction.

Computational and Theoretical Investigations of H Ala D Ala Ala Oh and Its Interactions

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding

Molecular dynamics (MD) simulations have proven to be a powerful tool for exploring the conformational landscape of H-Ala-D-Ala-Ala-OH and its binding dynamics with various receptors. These simulations provide a time-resolved view of molecular motions, revealing the flexibility of the peptide and the key interactions that govern its binding.

For instance, MD simulations have been instrumental in understanding the binding of the closely related D-Ala-D-Ala dipeptide to vancomycin (B549263). acs.orgacs.org These studies have elucidated the crucial role of hydrogen bonds in stabilizing the complex. acs.orgacs.org The simulations show that vancomycin forms a binding pocket that accommodates the D-Ala-D-Ala terminus, with specific residues in the antibiotic forming a network of hydrogen bonds with the peptide. researchgate.netmdpi.com The flexibility of certain side chains in vancomycin, such as asparagine, is thought to be critical for this binding process, acting as "flaps" that can open and close the binding site. acs.org

In the context of vancomycin resistance, where the terminal D-Ala is replaced by D-Lactate (D-Lac), MD simulations have been used to compare the binding of both D-Ala-D-Ala and D-Ala-D-Lac to vancomycin and its analogs. acs.org These simulations have revealed that the substitution of an amide linkage with an ester bond in D-Ala-D-Lac leads to the loss of a critical hydrogen bond and introduces electrostatic repulsion, thereby significantly reducing the binding affinity of vancomycin. acs.org

A 2020 study utilized MD simulations to investigate the atomic interactions in the vancomycin binding site with both L-Lys-D-Ala-D-Ala and L-Lys-D-Ala-D-Lac. acs.org The results highlighted the conformational changes in the vancomycin analogue upon binding and the destabilizing effect of electrostatic repulsion in the case of the resistant D-Ala-D-Lac sequence. acs.org

Table 1: Key Findings from MD Simulations of Vancomycin-Ligand Interactions

| Ligand | Key MD Simulation Findings | Reference |

| D-Ala-D-Ala | Forms a stable complex with vancomycin through a network of five hydrogen bonds. | researchgate.netunina.it |

| D-Ala-D-Lac | Exhibits significantly weaker binding to vancomycin due to the loss of a hydrogen bond and electrostatic repulsion. | acs.org |

| L-Lys-D-Ala-D-Ala | Shows strong binding to vancomycin, stabilized by multiple hydrogen bonds. | acs.org |

Molecular Docking for Ligand-Receptor Interactions

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

For a more detailed and accurate description of the electronic effects involved in chemical reactions and binding events, quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. mdpi.comacs.org These approaches can provide insights that are not accessible through classical MD simulations alone.

Elucidation of Reaction Mechanisms and Transition States

QM/MM simulations have been used to investigate the enzymatic reaction mechanisms involving D-alanine, such as the one catalyzed by D-alanyl-D-alanine carboxypeptidases. acs.org These studies can elucidate the role of key active site residues and the nature of the transition states, providing a detailed picture of the catalytic process. acs.org For example, QM/MM calculations have been used to study the acylation step in the reaction catalyzed by penicillin-binding proteins, which involves the D-Ala-D-Ala substrate. acs.orgnih.gov

A 2023 study employed QM/MM umbrella sampling MD simulations to explore the chiral-selective aminoacylation of an RNA minihelix, comparing L-alanine and D-alanine. nih.gov The results indicated that the L-Ala moiety stabilizes the transition state more effectively than D-Ala, providing insights into the origins of biological homochirality. mdpi.comnih.gov